molecular formula C8H12O2 B056840 2-Acetylcyclohexanone CAS No. 125117-37-5

2-Acetylcyclohexanone

Cat. No. B056840
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
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Description

2-Acetylcyclohexanone is a chemical compound used in the synthesis of 1-(pyridyl)ethanol derivatives that can reduce keto-esters and ketones . It is also used in the synthesis of phenothiazine derivatives that can inhibit protein farnesyltransferase molecules and some that show anti-proliferative activity .


Synthesis Analysis

The synthesis of 2-acetylcyclohexanone involves the conversion of cyclohexanone to the corresponding enamine by reaction with pyrrolidine in the presence of an acid as a catalyst . The enamine produced is then reacted with acetic anhydride to produce the corresponding acetylation . Water treatment of the starting material leads to hydrolysis to 2-acetylcyclohexanone .


Molecular Structure Analysis

The molecular formula of 2-Acetylcyclohexanone is C8H12O2 . Its molecular weight is 140.18 g/mol .


Chemical Reactions Analysis

The reaction mechanism of 2-acetylcyclohexanone involves the formation of an iminium ion through alkylation or acylation of an enamine . This iminium ion then regenerates the carbonyl compound through hydrolysis .


Physical And Chemical Properties Analysis

2-Acetylcyclohexanone is a clear colorless to light yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 224.3±0.0 °C at 760 mmHg, and a flash point of 79.4±0.0 °C . It has a molar refractivity of 37.0±0.3 cm3 and a polar surface area of 34 Å2 .

Scientific Research Applications

  • Synthesis Methods : Han Feng (2009) explored the synthesis of 2-acetylcyclohexanone, using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst. This method involved a condensation reaction, followed by nucleophilic addition and hydrolysis, and the structure was confirmed by IR and NMR spectroscopy (Han Feng, 2009).

  • Tautomerism Studies : The keto-enol tautomerism of 2-acetylcyclohexanone in water was investigated by E. Iglesias (2003), noting a slow keto-enol interconversion and significant enol content under equilibrium conditions. The study also highlighted the influence of pH and various experimental conditions on this process (E. Iglesias, 2003).

  • Pharmaceutical Intermediates : Zhou Liu-yi (2010) reported that α-acetylcyclohexanone, a derivative, serves as an important pharmaceutical intermediate. The synthesis method described is economical, environmentally benign, and operator-friendly (Zhou Liu-yi, 2010).

  • Nitrosation Reactions : Another study by E. Iglesias (2003) explored the nitrosation of 2-acetylcyclohexanone enol in water and in the presence of cyclodextrins. This study provides insights into the reaction mechanism and the influence of cyclodextrins on the reaction rates (E. Iglesias, 2003).

  • Complex Formation with Rare Earth Elements : The formation constants of rare earth complexes with 2-acetylcyclohexanone were determined by N. K. Dutt, S. Rahut, and S. Sur (1971), indicating the formation of specific complexes in a mixed solvent environment (N. K. Dutt, S. Rahut, S. Sur, 1971).

  • Iron(III) Chelation Kinetics and Equilibria : C. Blanco and Antonio Rojas (1998) investigated the aqueous chelation of iron(III) by 2-acetylcyclohexanone, contributing to our understanding of complex formation kinetics and mechanisms involving this compound (C. Blanco, Antonio Rojas, 1998).

  • Reaction with Benzohydrazide : A study by C. Tsoleridis et al. (2003) described the reaction of 2-acetylcyclohexanone with benzohydrazide, leading to the formation of specific pyrazole and indazole derivatives, highlighting its potential in synthetic chemistry (C. Tsoleridis et al., 2003).

  • Catalysis in Polymerization : Yinlin Ma et al. (1999) demonstrated the use of 2-acetylcyclohexanone in vanadium-catalyzed ethylene−propylene copolymerization, providing insights into the role of transition metal ligands in polymerization processes (Yinlin Ma et al., 1999).

Safety And Hazards

2-Acetylcyclohexanone is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

There are ongoing studies on the keto-enol interconversion of 2-acetylcyclohexanone in organic solvents . This research could lead to new applications and uses for 2-acetylcyclohexanone in the future.

Relevant Papers The kinetic study of the keto-enol interconversion of 2-acetylcyclohexanone has been performed in organic solvents such as dimethylsulfoxide, 1-propanol, 2-propanol, methanol, dioxane, tetrahydrofuran and acetonitrile, as well as in aqueous micellar solutions of the cationic surfactants tetradecyltrimethylammonium chloride and tetradecyltrimethylammonium bromide .

properties

IUPAC Name

2-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKATORRSPXJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049365
Record name 2-Acetyl-1-cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylcyclohexanone

CAS RN

874-23-7
Record name 2-Acetylcyclohexanone
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Record name 2-Acetylcyclohexanone
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Record name 2-ACETYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-acetyl-
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Record name 2-Acetyl-1-cyclohexanone
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Record name 2-acetylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
776
Citations
H Smith - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… from aqueous alcohol to give the copper salt of 2-acetylcyclohexanone (880 mg., 800/,), mp … to an oil, from which the copper salt of 2-acetylcyclohexanone (252 mg., 37 %) was obtained…
Number of citations: 50 pubs.rsc.org
T Riley, FA Long - Journal of the American Chemical Society, 1962 - ACS Publications
… of 2-acetylcyclohexanone-2-d were studied, this compound was … is given in Table I which lists results for reaction of ordinary 2-acetylcyclohexanone (KH) in the solvent H20, in one case …
Number of citations: 63 pubs.acs.org
E Iglesias - The Journal of Organic Chemistry, 2003 - ACS Publications
… The research reported in the current work upon the isomerization of 2-acetylcyclohexanone (ACHE) shows that, conversely to the compounds previously studied by us (Scheme 1), or …
Number of citations: 61 pubs.acs.org
HYJ Lin, RR Battaje, J Tan, M Doddareddy… - Molecules, 2022 - mdpi.com
Multi-drug resistance is increasing in the pathogenic bacterium S. pneumoniae, which is mainly responsible for meningitis and community-acquired pneumonia (CAP), highlighting the …
Number of citations: 1 www.mdpi.com
E Iglesias - The Journal of Organic Chemistry, 2003 - ACS Publications
… Herein, we report results obtained from the kinetic study of the nitrosation of 2-acetylcyclohexanone (ACHE) in aqueous acid medium in the absence and presence of cyclodextrins. This …
Number of citations: 23 pubs.acs.org
ME McEntee, AR Pinder - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Turning to 2-acetylcyclohexanone, we found that its treatment with bromine or N… a-chloro-ketone: with this reagent in carbon tetrachloride 2-acetylcyclohexanone afforded 2-acetyl-2-…
Number of citations: 26 pubs.rsc.org
E Iglesias - New Journal of Chemistry, 2005 - pubs.rsc.org
The kinetic study of the keto-enol interconversion of 2-acetylcyclohexanone (ACHE) has been performed in organic solvents such as dimethylsulfoxide, 1-propanol, 2-propanol, …
Number of citations: 11 pubs.rsc.org
D Nematollahi, M Alimoradi… - Journal of physical …, 2007 - Wiley Online Library
The reaction of electrochemically generated o‐benzoquinones (2a‐f) as Michael acceptors with 2‐acetylcyclohexanone (ACH) and 2‐acetylcyclopentanone (ACP), as nucleophiles has …
Number of citations: 20 onlinelibrary.wiley.com
RA Jones, MJ Stokes - Tetrahedron, 1984 - Elsevier
… Using a procedure analogous to that employed in the synthesis of 2-acetylcyclohexanone, N-( I-cyclohex-1-enyl)pyrrolidine (25 g, 0.166 mol) and benzoyl chloride (23.7 g, 0.166 mol) …
Number of citations: 20 www.sciencedirect.com
PJ HAMRICK JR, CF HAUSER… - The Journal of Organic …, 1959 - ACS Publications
… 2-Acetylcyclopentanone underwent largely ring opening and 2-acetylcyclohexanone, mainly … The 2-methyl derivatives of 2-acetylcyclopentanone and 2-acetylcyclohexanone underwent …
Number of citations: 34 pubs.acs.org

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